3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that combines the structural features of benzodiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions
Synthesis of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of Benzodiazole Moiety: The benzodiazole ring can be introduced through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the benzodiazole ring can lead to a dihydrobenzodiazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties, which could lead to new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one: Lacks the methyl group at the 8-position.
3-(1H-1,3-benzodiazol-2-yl)-8-methyl-2H-chromen-2-one: Lacks the hydroxyl group at the 7-position.
3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-quinolin-2-one: Contains a quinoline ring instead of a chromenone ring.
Uniqueness
The presence of both the hydroxyl and methyl groups in 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one contributes to its unique chemical reactivity and biological activity. These functional groups enhance its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological effects.
This compound’s unique combination of structural features and functional groups makes it a versatile and valuable molecule in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-9-14(20)7-6-10-8-11(17(21)22-15(9)10)16-18-12-4-2-3-5-13(12)19-16/h2-8,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLARPSFMGQOMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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